Technical Monograph: (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Technical Monograph: (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate
Executive Summary
(R)-Methyl 3-cyclopentyl-2-hydroxypropanoate (CAS 1174013-24-1) is a high-value chiral building block, primarily utilized in the synthesis of peptidomimetics and antiviral therapeutics. It serves as a critical P2 ligand intermediate in the development of HCV NS3/4A protease inhibitors (e.g., analogs of telaprevir, simeprevir) and novel antibacterial agents (muraymycin derivatives). Its structural significance lies in the cyclopentyl moiety, which provides optimal lipophilic filling of the S2 hydrophobic pocket in target proteases, combined with the (R)-hydroxyl group that allows for precise ester/ether linkage formation or direct hydrogen bonding within the active site.
This guide details the physicochemical profile, validated synthetic routes, and quality control parameters for this compound, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | Methyl (2R)-3-cyclopentyl-2-hydroxypropanoate |
| Common Name | D-Cyclopentyl lactic acid methyl ester |
| CAS Number | 1174013-24-1 |
| Parent Acid CAS | 174221-31-9 ((R)-3-Cyclopentyl-2-hydroxypropanoic acid) |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| SMILES | COC(=O)CC1CCCC1 |
| Chirality | (R)-Enantiomer |
Physical Properties (Experimental & Predicted)
-
Appearance: Colorless to pale yellow viscous liquid.
-
Boiling Point: ~230–240 °C (at 760 mmHg) / 95–105 °C (at 1–2 mmHg) (Predicted based on homologs).
-
Density: ~1.05 g/cm³ (Predicted).[1]
-
Solubility: Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water.
-
Optical Rotation: Specific rotation data is sensitive to concentration/solvent. The parent acid typically exhibits
to (c=1, MeOH).
Synthetic Methodologies
Two primary routes are established for the synthesis of CAS 1174013-24-1. Route A (Chiral Pool) is preferred for laboratory-scale preparation where high enantiomeric purity is paramount and the starting amino acid is available. Route B (Asymmetric Catalysis) is favored for process-scale applications.
Route A: Diazotization of D-Cyclopentylalanine (Chiral Pool)
This method utilizes the "chiral pool" approach, starting from D-Cyclopentylalanine. The key step is the diazotization-hydrolysis sequence, which, under controlled conditions, proceeds with retention of configuration via an
Reaction Logic:
-
Precursor: (R)-2-Amino-3-cyclopentylpropanoic acid (D-Cyclopentylalanine).
-
Diazotization: Treatment with Sodium Nitrite (
) in dilute Sulfuric Acid ( ). -
Mechanism: Formation of the diazonium salt
intramolecular displacement by carboxylate (forming unstable -lactone) hydrolysis to -hydroxy acid (Retention). -
Esterification: Standard Fisher esterification or treatment with Trimethylsilyldiazomethane.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10.0 mmol of D-Cyclopentylalanine in 30 mL of 1N
. Cool to 0°C. -
Addition: Dropwise add a solution of
(15.0 mmol) in water (5 mL) over 30 minutes, maintaining temperature <5°C. -
Reaction: Stir at 0°C for 3 hours, then warm to room temperature (RT) overnight.
-
Extraction: Saturate with NaCl, extract with EtOAc (3 x 20 mL). Dry organic layer over
and concentrate to yield the crude (R)-hydroxy acid. -
Esterification: Dissolve crude acid in MeOH (20 mL). Add catalytic conc.
(5 drops). Reflux for 4 hours. -
Workup: Concentrate MeOH, dilute with EtOAc, wash with sat.
, brine, dry, and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc 4:1).
Route B: Asymmetric Hydrogenation (Noyori Reduction)
For larger scales, reducing the corresponding
Reaction Logic:
-
Precursor: Methyl 3-cyclopentyl-2-oxopropionate (prepared via Grignard addition to dimethyl oxalate or oxidative deamination).
-
Catalyst:
or similar chiral phosphine complexes. -
Conditions: High pressure
(5–10 atm), MeOH, 25–50°C.
Figure 1: Comparative synthetic pathways. Route A (solid lines) utilizes the Chiral Pool strategy. Route B (dashed) utilizes Asymmetric Catalysis.
Applications in Drug Discovery
HCV Protease Inhibitors (P2 Ligand)
The (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate moiety is a critical pharmacophore in the design of Direct-Acting Antivirals (DAAs) targeting the Hepatitis C Virus (HCV) NS3/4A protease.
-
Mechanism: The cyclopentyl group acts as a steric bulk element that fills the S2 hydrophobic pocket of the protease enzyme.
-
Stereochemistry: The (R)-configuration at the
-carbon is essential. It mimics the stereochemistry of the natural substrate backbone, positioning the ester/amide carbonyl correctly for hydrogen bonding with the oxyanion hole or backbone amides (e.g., Gly137) of the enzyme. -
Structural Surrogate: It is often used as a bioisostere for (4R)-hydroxyproline derivatives, offering improved metabolic stability and lipophilicity.
Antibacterial Peptidomimetics
Research into Muraymycin analogs (nucleoside antibiotics targeting MraY translocase) utilizes this building block to construct the linker region, improving membrane permeability compared to the natural amino acid counterparts.
Figure 2: Workflow for incorporating the synthons into protease inhibitors.
Analytical Quality Control
To ensure the integrity of this chiral building block, the following analytical methods are required.
Chiral HPLC Method (Recommended)
Separation of the (R)- and (S)-enantiomers is critical, as the (S)-isomer is often inactive or antagonistic.
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol (90 : 10 or 95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Ester carbonyl absorption).
-
Expected Retention: The enantiomers typically separate with
.
NMR Characterization
-
1H NMR (400 MHz, CDCl3):
4.20 (dd, 1H, -CH), 3.78 (s, 3H, ), 2.80 (br s, 1H, OH), 1.95 (m, 1H, cyclopentyl-CH), 1.80-1.10 (m, 10H, cyclopentyl- + sidechain ).
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Esters are susceptible to hydrolysis; keep desiccated.
References
-
Vertex AI Search. (2023). Search Results for CAS 1174013-24-1 and 174221-31-9. 3
-
ChemicalBook. (2023).[4] (R)-Methyl 3-cyclopentyl-2-hydroxypropanoate Properties and CAS. Link
-
PubChem. (2023).[1] (R)-3-Cyclopentyl-2-hydroxypropanoic acid (Parent Acid Data).[1][5][6][7][8][9] Link
-
National Institutes of Health (NIH). (2006). Potent inhibitors of the hepatitis C virus NS3 protease: use of a novel P2 cyclopentane-derived template. Link
-
GuideChem. (2023). Methyl 3-hydroxypropanoate and analogs physical data. Link
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